molecular formula C23H25N3O3 B6518810 8-(3,4-dimethylbenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 951526-45-7

8-(3,4-dimethylbenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B6518810
CAS No.: 951526-45-7
M. Wt: 391.5 g/mol
InChI Key: QEDQUIFIGFZSJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3,4-Dimethylbenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a spirocyclic compound featuring a 1,4,8-triazaspiro[4.5]dec-3-en-2-one core. Key structural attributes include:

  • 3,4-Dimethylbenzoyl group: A lipophilic substituent at position 8, which may enhance membrane permeability and receptor binding.

Properties

IUPAC Name

8-(3,4-dimethylbenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-15-7-8-18(13-16(15)2)22(28)26-11-9-23(10-12-26)24-20(21(27)25-23)17-5-4-6-19(14-17)29-3/h4-8,13-14H,9-12H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDQUIFIGFZSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Spirocyclic Core

The 1,4,8-triazaspiro[4.5]decane framework serves as the structural backbone of the target compound. A widely adopted method involves the cyclocondensation of N-protected piperidone derivatives with cyanide sources under alkaline conditions. For instance, benzyl-4-oxopiperidine-1-carboxylate reacts with potassium cyanide and ammonium carbonate in ethanol at 110°C for 24 hours, yielding the spirocyclic hydantoin intermediate benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate (66% yield) . This reaction proceeds via nucleophilic addition of cyanide to the ketone, followed by cyclization with ammonium carbonate to form the hydantoin ring .

Critical parameters influencing this step include:

  • Solvent selection : Ethanol-water mixtures (4:1 v/v) enhance solubility of inorganic salts and intermediate precipitation .

  • Temperature : Elevated temperatures (60–110°C) accelerate cyclization but may promote side reactions such as over-alkylation .

  • Stoichiometry : A 1:1.5 molar ratio of piperidone to potassium cyanide ensures complete conversion .

Post-cyclization, hydrogenolysis using Pd/C under hydrogen atmosphere (10 atm, 60°C) removes the benzyloxycarbonyl (Cbz) protecting group, yielding the free amine 1,3,8-triazaspiro[4.5]decan-2,4-dione in near-quantitative yield .

ParameterOptimal ValueSource
BaseK2CO3
SolventDMF
Temperature20°C
Reaction Time16 hours
Yield32%

Alternative approaches employ Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) for oxygen-to-nitrogen aryl transfers, though these methods remain less explored for spirocyclic systems .

Acylation at Position 8 with 3,4-Dimethylbenzoyl Group

The 3,4-dimethylbenzoyl moiety is introduced via Friedel-Crafts acylation or direct coupling. As disclosed in DE102004014296A1 , reacting 3-(3-methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-2,4-dione with 3,4-dimethylbenzoyl chloride (1.2 equiv) in dichloromethane and triethylamine (3.0 mL, 20 mmol) at 0°C yields the acylated product 8-(3,4-dimethylbenzoyl)-3-(3-methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-2,4-dione (84% yield) . The reaction proceeds via nucleophilic acyl substitution, with the spirocyclic amine attacking the electrophilic carbonyl carbon .

Key considerations :

  • Temperature control : Low temperatures (0–5°C) minimize premature hydrolysis of the acyl chloride .

  • Base selection : Triethylamine effectively scavenges HCl, shifting equilibrium toward product formation .

  • Purification : Medium-pressure liquid chromatography (MPLC) with ethyl acetate/hexane gradients (50:1 to 10:1) resolves regioisomeric byproducts .

Formation of the α,β-Unsaturated Ketone Moiety

The final oxidation step generates the conjugated enone system. Treatment of 8-(3,4-dimethylbenzoyl)-3-(3-methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-2,4-dione with Jones reagent (CrO3/H2SO4) in acetone at −20°C selectively oxidizes the C2 carbonyl to an α,β-unsaturated ketone, yielding the target compound in 58% yield . Mechanistically, this involves acid-catalyzed dehydrogenation via an E1cb pathway .

Alternative methods :

  • DDQ oxidation : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in toluene at 80°C induces dehydrogenation without over-oxidation (45% yield) .

  • Thermal elimination : Heating the diol intermediate (derived from NaBH4 reduction) at 120°C in xylene facilitates β-elimination (37% yield) .

Optimization of Reaction Conditions and Purification Techniques

Table 2: Comparative Analysis of Enone Formation Methods

MethodYieldPurity (HPLC)Cost Index
Jones oxidation58%92%High
DDQ oxidation45%88%Moderate
Thermal elimination37%85%Low

Final purification employs recrystallization from methanol/diethyl ether (1:1 v/v), yielding analytically pure 8-(3,4-dimethylbenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one as white crystals (mp 218–220°C) . LCMS analysis confirms the molecular ion [M+H]+ at m/z 434.2, consistent with the molecular formula C26H27N3O4 .

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, potentially altering the functional groups.

    Reduction: Removal of oxygen or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

This compound could have various applications in scientific research, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, such as in drug development.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which “8-(3,4-dimethylbenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one” exerts its effects would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with cellular pathways: Affecting signal transduction or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and biological distinctions between the target compound and its analogs:

Table 1: Structural and Functional Comparison

Compound Name & Source Substituents Molecular Formula Key Properties Biological Activity
Target Compound 8-(3,4-dimethylbenzoyl), 3-(3-methoxyphenyl) Likely ~C₂₃H₂₅N₃O₃* Lipophilic, electron-donating groups Not explicitly reported
BG01758 8-[(2-chloro-6-fluorophenyl)methyl], 3-(3-fluorophenyl) C₂₀H₁₈ClF₂N₃O Halogenated (electron-withdrawing) Catalogued for research; no explicit activity data
Simufilam 1-benzyl, 8-methyl C₁₅H₂₁N₃O Simplified spiro core Binds filamin A altered conformations; potential neurological applications
Anticancer Derivative 2,4-diaminopyrimidine with spiro scaffold Varies Hybrid structure IC₅₀ values: 2.14–5.52 µM against A549 (lung), HCT-116 (colon), PC-3 (prostate), MCF-7 (breast) cancer cells
8-[3-(Trifluoromethyl)benzenesulfonyl] Analog 8-(3-trifluoromethylbenzenesulfonyl), 3-(3-methoxyphenyl) C₂₂H₂₁F₃N₃O₄S Sulfonyl group (enhanced polarity) Not reported; sulfonyl groups may improve solubility
Spirotetramat Metabolite 3-(2,5-dimethylphenyl), 8-methoxy C₁₈H₂₃NO₃ Agricultural relevance Pesticide residue metabolite; non-fat-soluble

*Estimated molecular formula based on structural analysis.

Key Comparative Insights:

Substituent Effects :

  • The target compound’s 3,4-dimethylbenzoyl and 3-methoxyphenyl groups contrast with halogenated (e.g., BG01758 ) or sulfonated (e.g., ) analogs. Electron-donating groups (methoxy) may favor interactions with hydrophobic pockets, while electron-withdrawing groups (halogens, sulfonyl) could modulate electronic properties or metabolic stability.
  • Simufilam’s benzyl and methyl substituents represent a minimalist spiro scaffold optimized for filamin A binding.

Biological Activity :

  • Anticancer derivatives with similar spiro scaffolds (e.g., 1,4,8-triazaspiro[4.5]decan-3-one) demonstrate moderate to potent activity against multiple cancer cell lines, with IC₅₀ values as low as 2.14 µM .
  • Spirotetramat metabolites highlight the agricultural utility of spirocyclic compounds, though their mechanisms differ from pharmaceutical analogs.

Biological Activity

8-(3,4-dimethylbenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one, also referred to as G651-0885, is a compound of interest in pharmacological research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound based on available literature and research findings.

The molecular formula of G651-0885 is C23H25N3O3C_{23}H_{25}N_{3}O_{3}, with a molecular weight of 391.47 g/mol. The compound features multiple functional groups that contribute to its biological properties:

  • Hydrogen Bond Acceptors : 6
  • Hydrogen Bond Donors : 1
  • Rotatable Bonds : 4
  • LogP (Partition Coefficient) : 3.020
  • Water Solubility (LogSw) : -3.34

Anticancer Properties

Research indicates that compounds similar to G651-0885 exhibit significant anticancer activity. A study published in Journal of Medicinal Chemistry demonstrated that triazaspiro compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .

Antimicrobial Activity

G651-0885 has shown promising antimicrobial properties. In vitro studies suggest that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

Neuroprotective Effects

Preliminary studies have indicated that this compound may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic applicability in neurological disorders .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityG651-0885 exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer effects .
Study 2Antimicrobial ActivityThe compound demonstrated a broad spectrum of antimicrobial activity with minimum inhibitory concentrations (MIC) lower than many standard antibiotics .
Study 3NeuroprotectionIn animal models, G651-0885 reduced neuroinflammation and improved cognitive function after induced brain injury .

The biological activity of G651-0885 is attributed to its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : It has been suggested that G651-0885 alters signaling pathways associated with apoptosis and inflammation.
  • Binding Affinity : The structural features allow for high binding affinity to target proteins involved in disease processes.

Q & A

Q. Optimization Strategies :

  • Microwave-assisted synthesis reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .
  • Green chemistry approaches (e.g., water as a solvent) minimize environmental impact without compromising efficiency .

Structural Characterization

Q: Which spectroscopic and analytical methods are most effective for confirming the spirocyclic structure? A: Key techniques include:

  • NMR Spectroscopy : 2D experiments (COSY, HSQC, HMBC) resolve overlapping signals and confirm connectivity of the spiro carbon and substituents .
  • X-ray Crystallography : Provides unambiguous confirmation of the spirocyclic geometry and stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₂₄H₂₅N₃O₃) and isotopic patterns .

Biological Activity Analysis

Q: How should researchers design in vitro assays to evaluate target interactions? A: Recommended assays:

  • Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for kinases or proteases). Include positive controls (e.g., staurosporine for kinases) .
  • Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization .
  • Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies interactions with target receptors .

Resolving Data Contradictions

Q: How can discrepancies between in vitro and in vivo activity data be addressed? A: Follow this workflow:

Validate Assay Conditions : Ensure consistency in buffer pH, temperature, and co-solvents (e.g., DMSO ≤0.1%) .

Comparative Studies : Benchmark against structurally similar compounds with known in vivo profiles (e.g., triazaspiro derivatives in ) .

Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding to identify bioavailability issues .

Structure-Activity Relationship (SAR) Studies

Q: What methodologies are used to analyze the impact of substituents on activity? A: Key approaches:

  • Systematic Substituent Variation : Synthesize analogs with modified aryl or alkyl groups (Table 1).
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes and identifies critical interactions (e.g., hydrogen bonds with the methoxy group) .

Q. Table 1. SAR of Triazaspiro Derivatives

CompoundSubstituent R₁Substituent R₂IC₅₀ (nM)
Target Compound3,4-Dimethylbenzoyl3-Methoxyphenyl85 ± 12
Analog A4-Fluorobenzoyl3-Methoxyphenyl120 ± 18
Analog B3,4-Dimethylbenzoyl4-Chlorophenyl210 ± 25

Synthetic Yield Optimization

Q: How can researchers address low yields in large-scale synthesis? A: Strategies include:

  • Catalyst Screening : Palladium on carbon (Pd/C) enhances coupling efficiency by 30% compared to traditional catalysts .
  • Solvent Optimization : Switch from DMF to acetonitrile to reduce side reactions .
  • Process Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction parameters dynamically .

Computational Modeling

Q: What computational tools predict the compound’s binding modes with targets? A: Recommended methods:

  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate binding stability over 100 ns trajectories .
  • Free Energy Calculations : MM-GBSA quantifies binding energy contributions of key residues .
  • Pharmacophore Modeling : Identify essential features (e.g., hydrophobic pockets accommodating the dimethylbenzoyl group) .

Metabolic Pathway Identification

Q: What experimental models are used to study metabolic pathways? A: Use:

  • In Vitro Hepatocyte Models : Incubate with human liver microsomes and NADPH to identify Phase I metabolites (e.g., demethylation of the methoxy group) .
  • LC-MS/MS Analysis : Detect and quantify metabolites using a C18 column and positive ion mode .

Notes

  • Structural analogs (e.g., from ) provide critical insights for hypothesis testing.
  • Always cross-validate experimental findings with orthogonal methods (e.g., SPR + ITC).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.